(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide

Catalog No.
S7968095
CAS No.
M.F
C28H22ClN5O6S
M. Wt
592.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-d...

Product Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide

Molecular Formula

C28H22ClN5O6S

Molecular Weight

592.0 g/mol

InChI

InChI=1S/C28H22ClN5O6S/c1-17-26(28(36)34(33(17)2)21-6-4-3-5-7-21)32-41(37,38)25-14-20(9-10-22(25)29)31-27(35)19(15-30)12-18-8-11-23-24(13-18)40-16-39-23/h3-14,32H,16H2,1-2H3,(H,31,35)/b19-12-

InChI Key

NJFSILLWTGVXFF-UNOMPAQXSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)NC(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)NC(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N)Cl

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)NC(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/C#N)Cl

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

591.0979323 g/mol

Monoisotopic Mass

591.0979323 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-01-05

Explore Compound Types